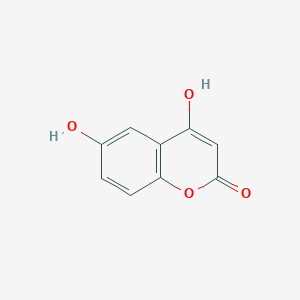

4,6-Dihydroxycoumarin

Description

Properties

IUPAC Name |

4,6-dihydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O4/c10-5-1-2-8-6(3-5)7(11)4-9(12)13-8/h1-4,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORMYACLDZGAWNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CC(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90715656 | |

| Record name | 4,6-Dihydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90715656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30992-75-7 | |

| Record name | 4,6-Dihydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90715656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4,6-Dihydroxycoumarin

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 4,6-dihydroxycoumarin (CAS No: 30992-75-7), a significant heterocyclic compound with potential applications in drug discovery and organic synthesis. While this compound is a valuable synthetic intermediate, a thorough characterization of its physicochemical properties is not extensively documented in publicly available literature. This guide consolidates the known information and presents a detailed framework for the experimental determination of its key characteristics. We delve into the structural attributes, solubility, acidity, and spectral properties of this compound, offering both established data and robust experimental protocols for their determination. This document is intended to serve as a vital resource for researchers, scientists, and professionals in drug development, enabling a deeper understanding and broader application of this promising molecule.

Introduction: The Significance of this compound

Coumarins and their derivatives represent a diverse class of naturally occurring and synthetic benzopyrone compounds that have garnered significant interest in the scientific community.[1] These compounds are recognized for a wide array of pharmacological activities, including anticoagulant, anti-inflammatory, antiviral, and anticancer properties.[1][2] this compound, a specific dihydroxy-substituted coumarin, serves as a crucial building block in the synthesis of more complex bioactive molecules, such as isocoumarins and furochromenes.[3] Its utility as a precursor in the development of novel therapeutic agents underscores the importance of a comprehensive understanding of its fundamental physicochemical properties.

Recent advancements have also highlighted the potential for sustainable production of this compound through biosynthetic pathways in microorganisms like Escherichia coli.[4][5][6] This development opens new avenues for its large-scale production and application, further emphasizing the need for its thorough characterization. This guide aims to bridge the existing knowledge gap by providing a detailed exploration of its structural and chemical properties.

Molecular Structure and Properties

The foundational attributes of a molecule dictate its behavior in various chemical and biological systems. Here, we outline the fundamental molecular properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₆O₄ | [3][7] |

| Molecular Weight | 178.14 g/mol | [3][7] |

| IUPAC Name | 4,6-dihydroxy-2H-chromen-2-one | - |

| CAS Number | 30992-75-7 | [3][7] |

| Canonical SMILES | C1=CC2=C(C=C1O)OC(=O)C=C2O | - |

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physical Properties

The physical properties of a compound are critical for its handling, formulation, and application in various experimental and industrial settings.

Melting Point

The melting point is a key indicator of a compound's purity and is essential for its characterization.

| Property | Value | Source |

| Melting Point | 268-270 °C | [3] |

Solubility Profile

Expected Solubility:

Based on its structure, which includes two polar hydroxyl groups and a moderately polar coumarin core, this compound is expected to be:

-

Sparingly soluble in water: The hydroxyl groups can form hydrogen bonds with water, but the larger hydrophobic aromatic core will limit its solubility.

-

Soluble in polar organic solvents: Solvents like ethanol, methanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) are likely to be good solvents due to their ability to engage in hydrogen bonding and solvate the coumarin ring system.

-

Insoluble in nonpolar organic solvents: Solvents such as hexane and toluene are unlikely to dissolve this compound effectively.

Experimental Protocol for Solubility Determination:

The following protocol outlines a standard method for determining the solubility of an organic compound.[4][7]

-

Preparation: Add a precisely weighed amount of this compound (e.g., 10 mg) to a series of vials.

-

Solvent Addition: To each vial, add a measured volume (e.g., 1 mL) of the test solvent (e.g., water, ethanol, DMSO, hexane).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Observation and Quantification:

-

Qualitative: Visually inspect the vials for any undissolved solid.

-

Quantitative: If undissolved solid is present, centrifuge the suspension and carefully remove an aliquot of the supernatant. Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

The workflow for this experimental determination is illustrated in the diagram below.

Caption: Experimental workflow for solubility determination.

Acidity and pKa

The acidic nature of the hydroxyl groups in this compound is a key chemical property that influences its reactivity, solubility in aqueous solutions of different pH, and its behavior in biological systems. The acid dissociation constant (pKa) is a quantitative measure of this acidity.

Expected Acidity:

The two hydroxyl groups on the coumarin ring will have different pKa values. The 4-hydroxyl group is part of an enolic system and is generally more acidic than a typical phenolic hydroxyl group. The 6-hydroxyl group is a phenolic hydroxyl group. Therefore, two distinct pKa values are expected for this compound.

Experimental Protocol for pKa Determination via Potentiometric Titration:

Potentiometric titration is a reliable method for determining the pKa of a compound.[8][9]

-

Sample Preparation: Dissolve a known amount of this compound in a suitable solvent mixture (e.g., water-ethanol) to a final concentration of approximately 1 mM.

-

Titration Setup: Place the solution in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the half-equivalence points on the titration curve.

The logical flow of this determination is depicted below.

Sources

- 1. New Metabolites of Coumarin Detected in Human Urine Using Ultra Performance Liquid Chromatography/Quadrupole-Time-of-Flight Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis, Crystallographic, Quantum Chemical, Antitumor, and Molecular Docking/Dynamic Studies of 4-Hydroxycoumarin-Neurotransmitter Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.ws [chem.ws]

- 5. benthamopen.com [benthamopen.com]

- 6. researchgate.net [researchgate.net]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. dergipark.org.tr [dergipark.org.tr]

Unveiling the Molecular Architecture: A Technical Guide to 4,6-Dihydroxycoumarin Crystal Structure Analysis

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of 4,6-Dihydroxycoumarin in Drug Discovery

Coumarins, a class of benzopyrone-containing secondary metabolites, are ubiquitous in the plant kingdom and form the structural backbone of numerous compounds with significant pharmacological activities.[1] Among these, this compound stands out as a key intermediate in the synthesis of various bioactive molecules, including anticoagulants and fluorescent probes.[2] Its derivatives are explored for a wide range of therapeutic applications, from antimicrobial and anti-inflammatory to anticancer agents.[1] Understanding the precise three-dimensional arrangement of atoms within the this compound crystal lattice is paramount for rational drug design, enabling the optimization of its physicochemical properties and biological activity. This guide provides a comprehensive overview of the principles and methodologies involved in the crystal structure analysis of this compound, offering field-proven insights for researchers in medicinal chemistry and drug development.

The Genesis of a Crystal: Synthesis and Crystallization of this compound

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthesis of this compound

Several synthetic routes to 4-hydroxycoumarins have been established, often starting from substituted phenols. A common approach involves the Pechmann condensation or similar cyclization reactions. More recently, biosynthetic pathways have been engineered in microorganisms like Escherichia coli to produce this compound from simple carbon sources, offering a sustainable alternative to traditional chemical synthesis.[2][3]

Illustrative Synthetic Pathway:

While various methods exist, a conceptual pathway often involves the reaction of a suitably substituted phenol with a malonic acid derivative, followed by cyclization.

Caption: Conceptual synthetic route to this compound.

The Art of Crystallization: From Solution to Single Crystal

Obtaining diffraction-quality single crystals is often the most challenging step in crystal structure analysis. It is an empirical science that requires patience and meticulous control over various experimental parameters.

Key Crystallization Techniques:

-

Slow Evaporation: A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until supersaturation is reached and crystals begin to form.

-

Vapor Diffusion (Hanging and Sitting Drop): A drop of the concentrated compound solution is equilibrated with a larger reservoir of a precipitant solution. The slow diffusion of the precipitant vapor into the drop induces crystallization.

-

Cooling: A saturated solution of the compound is slowly cooled, decreasing its solubility and promoting crystal growth.

Experimental Protocol: Slow Evaporation Crystallization

-

Purification: Ensure the this compound sample is of the highest possible purity, as impurities can inhibit crystal growth. Recrystallization or chromatography may be necessary.

-

Solvent Selection: Screen a variety of solvents to find one in which this compound has moderate solubility. Solvents such as ethanol, methanol, acetone, or mixtures with water are common starting points.

-

Preparation of a Saturated Solution: Prepare a nearly saturated solution of this compound in the chosen solvent at room temperature or slightly elevated temperature.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small beaker or vial) to remove any particulate matter.

-

Incubation: Cover the vessel with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation. Place the vessel in a vibration-free environment at a constant temperature.

-

Monitoring: Observe the vessel periodically for the formation of single crystals. This process can take anywhere from a few days to several weeks.

Illuminating the Invisible: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the atomic and molecular structure of a crystalline compound.[4]

The Fundamental Principle: Bragg's Law

When a beam of X-rays strikes a crystal, the regularly arranged atoms act as a three-dimensional diffraction grating. Constructive interference of the scattered X-rays occurs only at specific angles, governed by Bragg's Law:

nλ = 2d sin(θ)

where:

-

n is an integer

-

λ is the wavelength of the X-rays

-

d is the spacing between the crystal lattice planes

-

θ is the angle of incidence of the X-rays

By measuring the angles and intensities of the diffracted X-ray beams, a three-dimensional map of the electron density within the crystal can be constructed.

Caption: The workflow of single-crystal X-ray diffraction analysis.

Experimental Workflow: From Crystal to Structure

Step-by-Step Methodology:

-

Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods. This provides a preliminary model of the crystal structure.

-

Structure Refinement: The atomic coordinates and thermal parameters of the model are refined against the experimental diffraction data to improve the agreement between the calculated and observed structure factors. This iterative process leads to the final, accurate crystal structure.

Deciphering the Data: Analysis and Interpretation of the Crystal Structure

The final output of a crystal structure analysis is a set of atomic coordinates that define the precise arrangement of atoms in the molecule and the packing of molecules within the crystal lattice.

Molecular Geometry and Conformation

The crystallographic data provides precise information on bond lengths, bond angles, and torsion angles within the this compound molecule. This allows for a detailed analysis of its conformation and any deviations from planarity. For many coumarin derivatives, the fused ring system is largely planar.[5]

Intermolecular Interactions and Crystal Packing

The way in which individual this compound molecules pack together in the crystal is determined by a network of non-covalent interactions, such as hydrogen bonds and π-π stacking. The hydroxyl groups at positions 4 and 6 are expected to be key players in forming intermolecular hydrogen bonds, which significantly influence the crystal's stability and physical properties. Analysis of these interactions provides insights into the supramolecular assembly of the compound.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₉H₆O₄ |

| Formula Weight | 178.14 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| R-factor (%) | Value |

| CCDC Deposition Number | Number |

Note: As of the time of this writing, a publicly available crystal structure for this compound has not been identified. The table above serves as a template for the type of data that would be obtained from a successful crystal structure determination. For related compounds, such as certain 4-hydroxycoumarin derivatives, crystallographic data is available and can be accessed through the Cambridge Crystallographic Data Centre (CCDC).[6]

The Power of Structure: Applications in Drug Development

A detailed understanding of the crystal structure of this compound is invaluable for:

-

Structure-Activity Relationship (SAR) Studies: Correlating the three-dimensional structure with biological activity to guide the design of more potent and selective analogs.

-

In Silico Drug Design: Using the crystal structure as a starting point for computational studies, such as molecular docking, to predict the binding of this compound derivatives to biological targets.

-

Polymorphism and Formulation: Identifying and characterizing different crystalline forms (polymorphs) of the compound, which can have different solubilities, stabilities, and bioavailabilities, is crucial for pharmaceutical formulation.

Conclusion

The crystal structure analysis of this compound provides a fundamental understanding of its molecular architecture and intermolecular interactions. This knowledge is a critical asset for researchers in the fields of medicinal chemistry and drug development, enabling the rational design of novel therapeutic agents with improved efficacy and safety profiles. While the specific crystallographic data for the parent this compound remains to be broadly disseminated, the methodologies and principles outlined in this guide provide a robust framework for its determination and for the analysis of its many and varied derivatives.

References

- Gan, Q., Jiang, T., Li, C., Gong, X., Zhang, J., Desai, B. K., & Yan, Y. (2025). De novo biosynthesis of the this compound in Escherichia coli. Green Chemistry.

-

Gan, Q., et al. (2025). De novo biosynthesis of this compound in Escherichia coli. RSC Publishing. [Link]

-

Saba, A. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. Science and Education Publishing. [Link]

-

PubChem. (n.d.). 4,7-Dihydroxycoumarin. National Center for Biotechnology Information. [Link]

-

Gan, Q., et al. (2025). De novo biosynthesis of this compound in Escherichia coli. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). The crystal structure of the title coumarin compound, viewed along an... ResearchGate. [Link]

-

Avdović, E. H., et al. (2022). Synthesis, Crystallographic, Quantum Chemical, Antitumor, and Molecular Docking/Dynamic Studies of 4-Hydroxycoumarin-Neurotransmitter Derivatives. National Center for Biotechnology Information. [Link]

-

MDPI. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI. [Link]

-

ResearchGate. (n.d.). Crystal Structure of 7,8-Dihydroxy-4-methylcoumarin | Request PDF. ResearchGate. [Link]

-

YouTube. (2020). What is Single Crystal X-ray Diffraction? YouTube. [Link]

-

ResearchGate. (n.d.). Single‐crystal X‐ray diffraction structures of 4, 5, 6 and 7. (a)... ResearchGate. [Link]

-

ResearchGate. (n.d.). Synthesis, Structure and Acid-Base Behaviour of Some 4-Hydroxycoumarin Derivatives. ResearchGate. [Link]

-

Science and Education Publishing. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. Science and Education Publishing. [Link]

-

Crystallography Open Database. (n.d.). Search results. Crystallography Open Database. [Link]

-

PubChem. (n.d.). CID 102575043. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). Crystallography Open Database (COD). National Center for Biotechnology Information. [Link]

-

The University of Manchester. (n.d.). CCDC 1529406: Experimental Crystal Structure Determination. Research Explorer. [Link]

-

MDPI. (2022). Comprehensive Review on Medicinal Applications of Coumarin-Derived Imine–Metal Complexes. MDPI. [Link]

Sources

- 1. research.manchester.ac.uk [research.manchester.ac.uk]

- 2. De novo biosynthesis of this compound in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Crystallographic, Quantum Chemical, Antitumor, and Molecular Docking/Dynamic Studies of 4-Hydroxycoumarin-Neurotransmitter Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic characterization of 4,6-Dihydroxycoumarin

An In-depth Technical Guide: Spectroscopic Characterization of 4,6-Dihydroxycoumarin

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound (C₉H₆O₄), a pivotal intermediate in the synthesis of photoactive and biologically significant heterocyclic compounds.[1] We delve into the core analytical techniques—Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—that are essential for structural elucidation and purity confirmation. This document is designed for researchers, chemists, and drug development professionals, offering not only standardized protocols but also the underlying scientific principles and data interpretation strategies necessary for robust and reliable characterization.

Molecular Structure and Spectroscopic Overview

This compound is a benzopyrone derivative featuring two hydroxyl groups on the aromatic ring, which significantly influence its electronic properties and chemical reactivity. A thorough spectroscopic analysis is critical to confirm the substitution pattern and overall molecular integrity. Each technique provides a unique piece of the structural puzzle: UV-Vis probes the conjugated electronic system, IR identifies key functional groups, NMR maps the precise H and C environments, and MS confirms the molecular weight and fragmentation pattern.

Caption: Structure of this compound with atom numbering.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle of Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, corresponding to electronic transitions between molecular orbitals. For this compound, the extensive π-conjugated system of the benzopyrone core gives rise to characteristic absorption bands. The position and intensity of these bands are sensitive to the substitution pattern and the solvent environment.[2] The hydroxyl groups act as auxochromes, typically causing a bathochromic (red) shift in the absorption maxima compared to the unsubstituted coumarin parent molecule.

Experimental Protocol

-

Solvent Selection: Use a UV-grade spectroscopic solvent such as ethanol or methanol. These solvents are transparent in the analysis region and can solvate the polar analyte.

-

Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL). From this, prepare a dilute solution (typically 1.0 x 10⁻⁵ to 5.0 x 10⁻⁵ M) to ensure the absorbance falls within the linear range of the instrument (0.2 - 0.8 A.U.).[2][3]

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Fill a quartz cuvette with the pure solvent to record a baseline (autozero).

-

Rinse and fill the cuvette with the sample solution.

-

Scan the sample from 400 nm down to 200 nm.

-

Identify the wavelength of maximum absorbance (λmax).

-

Data Interpretation

The UV-Vis spectrum of dihydroxycoumarins typically displays two or three main absorption bands. Based on data from structurally similar compounds like 6-hydroxycoumarin and 4,7-dihydroxycoumarin, the spectrum is expected to show strong absorption maxima.[4][5]

Table 1: Expected UV-Vis Absorption Data for this compound in Ethanol

| Band | Expected λmax (nm) | Associated Electronic Transition |

|---|---|---|

| I | ~320 - 340 | π → π* (Benzoyl system) |

| II | ~250 - 270 | π → π* (Cinnamoyl system) |

The precise λmax values can shift depending on solvent polarity and pH due to the potential ionization of the acidic phenolic hydroxyl groups.[2]

Infrared (IR) Spectroscopy

Principle of Analysis

IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic wavenumbers, making IR an indispensable tool for identifying the presence of the lactone carbonyl, hydroxyl groups, and aromatic rings in this compound.

Experimental Protocol (KBr Pellet Method)

-

Sample Preparation: Mix ~1-2 mg of dry this compound with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar.

-

Grinding: Gently grind the mixture until a fine, homogeneous powder is obtained.

-

Pellet Pressing: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Analysis: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.[6]

Data Interpretation

The IR spectrum provides a "fingerprint" of the molecule. The key is to identify the characteristic absorption bands for the principal functional groups.

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

|---|---|---|---|

| 3500 - 3200 | O-H stretch (broad) | Phenolic -OH | Confirms the presence of two hydroxyl groups, likely involved in hydrogen bonding.[7] |

| 3100 - 3000 | C-H stretch | Aromatic C-H | Indicates the aromatic ring protons. |

| ~1720 - 1690 | C=O stretch | α,β-Unsaturated Lactone | Strong, sharp peak characteristic of the coumarin core.[7][8][9] |

| ~1620, 1580, 1490 | C=C stretch | Aromatic Ring | Confirms the benzene ring structure. |

| ~1250 | C-O stretch | Phenolic C-O | Corroborates the hydroxyl substitution. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Analysis

NMR spectroscopy is the most powerful technique for detailed structural elucidation in solution. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton of the molecule. For this compound, NMR is essential to unambiguously confirm the 4,6-substitution pattern.

Experimental Protocol

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. It readily dissolves the polar analyte, and its high boiling point allows for stable measurements. Crucially, it often allows for the observation of exchangeable hydroxyl protons as broad singlets.[10][11]

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.[12]

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Data Acquisition: Acquire standard ¹H, ¹³C, and, if necessary, 2D correlation spectra (like COSY and HSQC) to confirm assignments.

Data Interpretation

The chemical shifts are predicted based on established data for 4-hydroxycoumarin and 6-hydroxycoumarin.[4][10][12]

Table 3: Predicted ¹H NMR Spectroscopic Data for this compound in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| 4-OH | ~12.0 - 15.0 | broad singlet | - |

| 6-OH | ~9.5 - 10.5 | broad singlet | - |

| H-5 | ~7.7 | d | J ≈ 8.5 |

| H-7 | ~6.9 | dd | J ≈ 8.5, 2.5 |

| H-8 | ~6.8 | d | J ≈ 2.5 |

| H-3 | ~5.6 | s | - |

Table 4: Predicted ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ) ppm |

|---|---|

| C-2 (C=O) | ~161-162 |

| C-3 | ~91-92 |

| C-4 (C-OH) | ~165-166 |

| C-4a | ~115-116 |

| C-5 | ~124-125 |

| C-6 (C-OH) | ~154-155 |

| C-7 | ~112-113 |

| C-8 | ~102-103 |

| C-8a | ~147-148 |

The distinct splitting pattern of the aromatic protons (a doublet, a doublet of doublets, and another doublet) is the definitive signature of the 1,2,4-trisubstituted benzene ring system present in the 6-hydroxy isomer.

Mass Spectrometry (MS)

Principle of Analysis

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation. The fragmentation pattern of coumarins is well-documented and typically involves characteristic losses of carbon monoxide (CO).[13][14][15]

Experimental Protocol (Electrospray Ionization - ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source, which is a soft ionization technique suitable for polar molecules.

-

Analysis: Infuse the sample solution directly into the ESI source. Acquire spectra in both positive and negative ion modes. The negative mode is often effective for phenolic compounds, detecting the deprotonated molecule [M-H]⁻.

-

Fragmentation (MS/MS): Select the molecular ion peak ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

Data Interpretation

-

Molecular Ion: The molecular formula C₉H₆O₄ gives an exact mass of 178.0266 g/mol . Expect to see a peak at m/z 179.0339 for [M+H]⁺ or m/z 177.0193 for [M-H]⁻.

-

Fragmentation: The primary fragmentation pathway involves the sequential loss of neutral CO molecules (mass = 28 Da). This is a hallmark of the coumarin ring system.[13][16]

Caption: Integrated workflow for spectroscopic characterization.

References

-

ResearchGate. (n.d.). Infrared spectrum of coumarin experimental and calculated (B3LYP/6-3¹1+G) is shown here.* Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). Electronic absorption spectra and structure of hydroxycoumarin derivatives and their ionized forms. Retrieved from [Link]

-

International Journal of Research in Engineering and Science. (n.d.). Vibrational Spectra and Electronic Structural Studies of Some Coumarins. Retrieved from [Link]

-

Wiley Online Library. (2007). FTIR spectroscopic and theoretical study of the photochemistry of matrix-isolated coumarin. Photochemistry and Photobiology, 83(5), 1237-53. Retrieved from [Link]

-

PubMed. (2020). Structural, vibrational and electronic spectroscopic study of 6-hydroxycoumarin using experimental and theoretical methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 229, 117930. Retrieved from [Link]

-

Sciety Labs. (2025). Molecular Structure, Spectroscopic Characterization, and Nonlinear Optical Properties of 4-Hydroxycoumarin: A DFT Approach. Retrieved from [Link]

-

ResearchGate. (n.d.). Structural, vibrational and electronic spectroscopic study of 6-hydroxycoumarin using experimental and theoretical methods | Request PDF. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. Molecules. Retrieved from [Link]

-

Scientific & Academic Publishing. (2015). 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization. American Journal of Chemistry, 5(3A), 48-51. Retrieved from [Link]

-

Arkat USA. (2019). Theoretical and experimental investigation of NMR, IR and UV-visible spectra of hydroxyl-substituted-4-chloromethylcoumarin derivatives. Arkivoc, 2019(6), 116-127. Retrieved from [Link]

-

University of Tuzla. (n.d.). Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Retrieved from [Link]

-

MDPI. (2022). Synthesis, Crystallographic, Quantum Chemical, Antitumor, and Molecular Docking/Dynamic Studies of 4-Hydroxycoumarin-Neurotransmitter Derivatives. International Journal of Molecular Sciences, 23(2), 949. Retrieved from [Link]

-

MDPI. (2021). Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes. Molecules, 26(9), 2568. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Spectroscopic Characterization of Fluorescent 3-Acetyl-4-Hydroxy Coumarin for Biomedical and Latent Fingerprint Applications | Request PDF. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Characterization of Some New Coumarins with in Vitro Antitumor and Antioxidant Activity and High Protective Effects against DNA Damage. Molecules. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Coumarin. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 4,7-Dihydroxycoumarin. Retrieved from [Link]

-

The Open Analytical Chemistry Journal. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. 5, 31-38. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Asymmetric synthesis of warfarin and its analogs catalyzed by C2-symmetric squaramide-based primary diamines - Supporting Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (2023). Fragmentation pathways of coumarin and its derivatives. Fitoterapia. Retrieved from [Link]

-

Oxford Academic. (n.d.). De novo biosynthesis of this compound in Escherichia coli. Synthetic Biology. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) UV/VIS absorption and fluorescence spectroscopic study of some 3-substituted derivatives of 4-hydroxycoumarin. Retrieved from [Link]

-

ScienceDirect. (2021). Synthesis, structural characterization, biological activity and molecular docking study of 4,7-dihydroxycoumarin modified by aminophenol derivative. Comptes Rendus Chimie, 24(2), 215-232. Retrieved from [Link]

-

PubMed. (2020). Fragmentation pathways of protonated coumarin by ESI-QE-Orbitrap-MS/MS coupled with DFT calculations. Journal of Mass Spectrometry, 55(5), e4496. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

Sources

- 1. De novo biosynthesis of this compound in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization [article.sapub.org]

- 4. Structural, vibrational and electronic spectroscopic study of 6-hydroxycoumarin using experimental and theoretical methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4,7-Dihydroxycoumarin | C9H6O4 | CID 54679630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ijres.org [ijres.org]

- 7. Synthesis, Crystallographic, Quantum Chemical, Antitumor, and Molecular Docking/Dynamic Studies of 4-Hydroxycoumarin-Neurotransmitter Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scidar.kg.ac.rs [scidar.kg.ac.rs]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. rsc.org [rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. benthamopen.com [benthamopen.com]

- 14. researchgate.net [researchgate.net]

- 15. Fragmentation pathways of protonated coumarin by ESI-QE-Orbitrap-MS/MS coupled with DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chemguide.co.uk [chemguide.co.uk]

A Spectroscopic Guide to 4,6-Dihydroxycoumarin: In-Depth FT-IR and UV-Vis Analysis

Executive Summary: This technical guide provides a comprehensive analysis of the spectroscopic properties of 4,6-dihydroxycoumarin, a significant heterocyclic compound utilized as a building block in the synthesis of various pharmaceutical and bioactive molecules[1]. As a Senior Application Scientist, this document synthesizes foundational principles with practical, field-proven methodologies for the characterization of this molecule using Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy. We delve into the causality behind experimental choices, provide self-validating protocols, and interpret the resulting spectral data. This guide is intended for researchers, chemists, and quality control professionals who require a robust understanding of how to structurally elucidate and characterize this compound.

Introduction: The Molecular Identity of this compound

This compound (4,6-DHC) belongs to the coumarin family, a class of benzopyrone compounds known for their broad range of biological activities and applications, from anticoagulants to fluorescent probes[2][3]. The specific placement of hydroxyl groups at the 4- and 6-positions imparts unique chemical reactivity and spectroscopic features, making it a valuable intermediate in organic synthesis[1].

Accurate structural confirmation and purity assessment are paramount in any drug development or chemical synthesis workflow. Spectroscopic techniques like FT-IR and UV-Vis provide a rapid, non-destructive, and highly informative fingerprint of the molecule. FT-IR spectroscopy probes the vibrational modes of functional groups, confirming the presence of key structural motifs, while UV-Vis spectroscopy reveals information about the electronic transitions within the conjugated π-system, which is sensitive to the molecular environment[4]. This guide provides the foundational and practical knowledge to leverage these techniques for the definitive characterization of 4,6-DHC.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy is an indispensable technique for identifying the functional groups within a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is quantized, resulting in a spectrum of absorption bands that directly correspond to the vibrational modes of the molecule's functional groups[5]. For this compound, this allows for the direct confirmation of its defining hydroxyl and lactone carbonyl groups.

Experimental Protocol: FT-IR Analysis via KBr Pellet

The solid-state FT-IR spectrum is typically acquired using the potassium bromide (KBr) pellet method to minimize interference from solvents. This choice is predicated on KBr's transparency in the mid-IR region (4000-400 cm⁻¹) and its ability to form a homogenous, non-interacting matrix for the analyte.

-

Sample Preparation:

-

Gently grind 1-2 mg of high-purity this compound with 150-200 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle. The goal is to create a fine, homogenous powder.

-

Causality Insight: Thorough grinding is critical to reduce particle size below the wavelength of the IR radiation, which minimizes scattering (the Christiansen effect) and produces sharp, well-defined peaks.

-

-

Pellet Formation:

-

Transfer the powder mixture to a pellet press die.

-

Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet. A clear pellet indicates a well-dispersed sample.

-

-

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer (e.g., Bruker Tensor 27)[6].

-

Background Scan: First, acquire a background spectrum of the empty sample chamber to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Place the KBr pellet in the sample holder and acquire the spectrum.

-

Parameters:

-

Spectral Range: 4000–400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance or transmittance IR spectrum of this compound.

IR Spectral Data and Interpretation

While a dedicated spectrum for this compound is not widely published, its features can be reliably predicted based on the well-characterized spectrum of 4-hydroxycoumarin and the electronic influence of an additional hydroxyl group at the C-6 position[7][8].

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Rationale and Discussion |

| ~3400 - 3100 | Broad, Strong | O-H Stretching (Phenolic) | This broad band is characteristic of intermolecularly hydrogen-bonded hydroxyl groups. The presence of two -OH groups in 4,6-DHC is expected to result in a particularly broad and intense absorption compared to 4-hydroxycoumarin alone[7]. |

| ~3100 - 3000 | Medium, Sharp | C-H Stretching (Aromatic) | These absorptions correspond to the stretching vibrations of the C-H bonds on the benzene ring. |

| ~1660 - 1640 | Very Strong, Sharp | C=O Stretching (α,β-Unsaturated Lactone) | This is one of the most prominent and diagnostic peaks in the spectrum. Its position is characteristic of a carbonyl group within a six-membered ring conjugated with a C=C double bond. Data for 4-hydroxycoumarin shows this peak around 1650 cm⁻¹[7]. |

| ~1620 - 1500 | Medium to Strong | C=C Stretching (Aromatic & Pyrone Ring) | Multiple bands in this region arise from the skeletal C=C stretching vibrations within the fused aromatic and pyrone rings[7]. |

| ~1250 - 1150 | Strong | C-O Stretching (Phenolic) | This band corresponds to the stretching of the C-O bond of the phenolic hydroxyl groups. |

| ~1150 - 1050 | Strong | C-O-C Stretching (Lactone) | This absorption is due to the asymmetric stretching of the C-O-C ether linkage within the lactone ring. |

Visualization: Key Vibrational Modes of this compound

The following diagram illustrates the primary functional groups and their associated vibrational frequencies that are key to identifying this compound via IR spectroscopy.

Caption: Key IR vibrational modes of this compound.

UV-Vis Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which excites electrons from lower-energy ground states to higher-energy excited states. In molecules with conjugated π-systems, like coumarins, the most important transitions are the π → π* and n → π* transitions[9]. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are highly sensitive to the molecular structure and its environment, particularly the solvent.

Experimental Protocol: UV-Vis Analysis

This protocol outlines the standard procedure for obtaining a UV-Vis spectrum. The choice of solvent is a critical experimental parameter, as it can significantly shift the absorption maxima (solvatochromism). UV-grade methanol or ethanol are common choices due to their polarity and transparency above 210 nm.

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable UV-grade solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

-

From this stock, prepare a dilute working solution (e.g., 10 µg/mL). The final concentration should be adjusted so that the maximum absorbance falls between 0.2 and 0.8 arbitrary units (A.U.) to ensure linearity according to the Beer-Lambert Law.

-

-

Data Acquisition:

-

Instrument: A dual-beam UV-Vis spectrophotometer.

-

Cuvettes: Use a matched pair of 1 cm path length quartz cuvettes. Quartz is essential for measurements below 340 nm.

-

Blanking: Fill both the sample and reference cuvettes with the pure solvent (e.g., methanol) and run a baseline scan to zero the instrument.

-

Sample Measurement: Empty the sample cuvette, rinse it with the working solution, and then fill it with the working solution. Place it back in the spectrophotometer.

-

Scan: Scan the sample from approximately 400 nm down to 200 nm.

-

-

Data Analysis: Record the wavelength(s) of maximum absorbance (λmax).

UV-Vis Spectral Data and Interpretation

The UV-Vis spectrum of coumarins is typically characterized by two or three main absorption bands corresponding to π → π* electronic transitions. The presence of two electron-donating hydroxyl groups on the coumarin core is expected to cause a bathochromic (red) shift to longer wavelengths compared to the unsubstituted coumarin.

| Expected λmax (nm) | Electronic Transition | Rationale and Discussion |

| ~310 - 340 | π → π | This is the longest wavelength absorption band, resulting from the HOMO→LUMO transition of the entire conjugated system. For 4-hydroxycoumarin in ethanol, this peak is observed around 308 nm[7]. The addition of a second -OH group at the 6-position, which is also an auxochrome, is predicted to shift this peak to a longer wavelength. Studies on other dihydroxycoumarins support this trend[10]. |

| ~250 - 280 | π → π | This second band corresponds to electronic transitions within the benzenoid part of the molecule. |

The Influence of Solvent: Solvatochromism

Solvatochromism describes the change in the absorption (or emission) spectrum of a compound when the polarity of the solvent is changed. This phenomenon is particularly pronounced in coumarin derivatives[11][12].

-

π → π Transitions:* For these transitions, the excited state is generally more polar than the ground state. Therefore, increasing solvent polarity will stabilize the excited state more than the ground state, decreasing the energy gap (ΔE) for the transition. This results in a bathochromic (red) shift to longer wavelengths.

-

n → π Transitions:* In contrast, the ground state of a non-bonding electron pair is more stabilized by polar, protic solvents (via hydrogen bonding) than the excited state. Increasing solvent polarity stabilizes the ground state more, increasing the energy gap (ΔE). This results in a hypsochromic (blue) shift to shorter wavelengths.

For this compound, the dominant π → π* transitions are expected to exhibit a bathochromic shift as solvent polarity increases (e.g., from hexane to methanol to water).

Visualization: Solvent Effects on Electronic Transitions

The diagram below illustrates how solvent polarity can alter the energy gap for a π → π* transition, leading to a solvatochromic shift.

Caption: Solvatochromic effect on a π → π* transition.

Conclusion

The spectroscopic characterization of this compound by FT-IR and UV-Vis spectroscopy provides a definitive structural fingerprint. FT-IR is essential for confirming the presence of the key hydroxyl and lactone carbonyl functional groups, with expected strong absorptions around 3300 cm⁻¹ and 1650 cm⁻¹, respectively. UV-Vis spectroscopy characterizes the conjugated π-system, with an expected long-wavelength π → π* transition above 310 nm that is sensitive to solvent polarity. The methodologies and interpretative frameworks presented in this guide offer a robust system for the verification, quality control, and further study of this important synthetic intermediate, ensuring high confidence in its molecular identity for all research and development applications.

References

-

Cole, J. M., Liu, X., & Low, K. S. (n.d.). Solvent Effects on the UV–vis Absorption and Emission of Optoelectronic Coumarins: a Comparison of Three Empirical Solvatochromic Models. The Journal of Physical Chemistry C - ACS Publications. [Link]

-

Cole, J. M. (2020). Solvent Effects on the UV-vis Absorption and Emission of Optoelectronic Coumarins: a Comparison of Three Empirical Solvatochromic Models. ResearchGate. [Link]

-

Khan, I., & Ali, A. (2016). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. [Link]

-

Al-Amiery, A. A., et al. (2012). Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. Molecules - MDPI. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Hydroxycoumarin. PubChem. [Link]

-

Unknown. (n.d.). EFFECT OF SOLVENT ON PHOTO PHYSICAL CHARACTERISTICS OF SUBSTITUTED COUMARINS. Knowledge Bank. [Link]

-

Al-Amiery, A. A., et al. (2012). Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. PMC - NIH. [Link]

-

Marković, Z. S., et al. (2022). Synthesis, Crystallographic, Quantum Chemical, Antitumor, and Molecular Docking/Dynamic Studies of 4-Hydroxycoumarin-Neurotransmitter Derivatives. PMC - PubMed Central. [Link]

-

Zhang, M., et al. (2024). De novo biosynthesis of this compound in Escherichia coli. PMC - NIH. [Link]

-

Filarowski, A., et al. (1997). Electronic absorption spectra and structure of hydroxycoumarin derivatives and their ionized forms. Canadian Journal of Chemistry. [Link]

-

Rao, A. V., et al. (n.d.). Vibrational Spectra and Electronic Structural Studies of Some Coumarins. International Journal of Research in Engineering and Science. [Link]

-

The Organic Chemistry Tutor. (2020). Predicting Electronic Transitions (Organic Compounds) | UV-Vis | Spectroscopy. YouTube. [Link]

-

Rao, A. V., et al. (2020). Structural, vibrational and electronic spectroscopic study of 6-hydroxycoumarin using experimental and theoretical methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

-

Kraka, E., & Cremer, D. (n.d.). Vibrational Spectroscopy. CATCO - SMU. [Link]

Sources

- 1. De novo biosynthesis of this compound in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural, vibrational and electronic spectroscopic study of 6-hydroxycoumarin using experimental and theoretical methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vibrational Spectrocopy - CATCO [s3.smu.edu]

- 6. 4-Hydroxycoumarin | C9H6O3 | CID 54682930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]

- 8. Synthesis, Crystallographic, Quantum Chemical, Antitumor, and Molecular Docking/Dynamic Studies of 4-Hydroxycoumarin-Neurotransmitter Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

Part 1: Physicochemical Landscape of 4,6-Dihydroxycoumarin

An In-Depth Technical Guide to the Solubility of 4,6-Dihydroxycoumarin in Organic Solvents

Executive Summary: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its entire development lifecycle, from synthesis and purification to formulation and bioavailability. This compound, a heterocyclic compound belonging to the coumarin family, presents a unique solubility profile governed by its rigid bicyclic structure and, most notably, its two hydroxyl functional groups. This guide provides a comprehensive analysis of the theoretical and practical aspects of its solubility in organic solvents. Due to a scarcity of direct, publicly available quantitative data for this specific isomer, this document focuses on the underlying physicochemical principles, predictive analysis based on structurally analogous compounds, and a definitive, step-by-step protocol for its experimental determination. This approach empowers researchers and drug development professionals to understand, predict, and accurately measure the solubility of this compound to accelerate their research and development objectives.

This compound is a phenolic compound built upon a benzopyrone (coumarin) scaffold. Its solubility behavior is dictated by a delicate interplay between its constituent parts:

-

The Coumarin Nucleus: The fused benzene and α-pyrone rings form a largely planar, aromatic system. This structure contributes to van der Waals forces and π-π stacking interactions, favoring solubility in solvents with some aromatic character or moderate polarity.

-

The Lactone Group: The ester group within the pyrone ring is a polar feature, capable of acting as a hydrogen bond acceptor.

-

The Hydroxyl Groups (C4 & C6): These are the most influential functional groups governing solubility. They can act as both hydrogen bond donors and acceptors, enabling strong interactions with protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF). The presence of two such groups significantly increases the molecule's polarity compared to the parent coumarin structure.

These features create a molecule with a distinct polar character, suggesting poor solubility in nonpolar, hydrocarbon solvents and a preference for polar organic solvents capable of hydrogen bonding.

Part 2: Predictive Solubility Analysis and Rationale

The principle of "like dissolves like" is the cornerstone of solubility prediction. The polarity of a solvent, its capacity to form hydrogen bonds, and its molecular size and shape determine its ability to overcome the solute-solute interactions in the crystal lattice and form stable solute-solvent interactions.

Analysis of Analogous Compounds

To build a predictive model for this compound, we can examine the known solubility of structurally related compounds:

-

4-Hydroxycoumarin: This precursor to many anticoagulant drugs is reported to be soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF) at concentrations of approximately 30 mg/mL.[1] It is also described as freely soluble in ether and hot water.[2][3] Its single hydroxyl group imparts significant polarity and hydrogen bonding capability.

-

6,7-Dihydroxycoumarin (Esculetin): This isomer is known to be soluble in ethanol, methanol, and hot water.[4] The presence of two hydroxyl groups enhances its affinity for polar, protic solvents.

-

Coumarin (Parent Compound): The unsubstituted parent compound has high solubility in water (20 mM) and is also soluble in ethanol.[5][6] Studies have investigated its solubility in binary mixtures of water with DMF, acetonitrile (ACN), and DMSO, finding that water-DMF mixtures provided the highest solubility.[7]

Predicted Solubility Profile for this compound

Based on its structure and data from analogues, the following solubility profile can be predicted. The addition of a second hydroxyl group to the 4-hydroxycoumarin structure is expected to further increase its affinity for polar solvents capable of hydrogen bonding.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl groups of the solvent can act as both H-bond donors and acceptors, readily solvating the two hydroxyl groups and the lactone oxygen of the coumarin. |

| Polar Aprotic | DMSO, DMF, Acetone | High to Moderate | These solvents are excellent H-bond acceptors and can interact strongly with the coumarin's hydroxyl protons. DMSO and DMF are particularly effective at dissolving polar compounds.[1] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to Low | Ethers are H-bond acceptors but lack donor capabilities. They are less polar than alcohols or DMSO. Solubility is expected to be lower than in protic or highly polar aprotic solvents but higher than in nonpolar solvents.[8] |

| Halogenated | Dichloromethane (DCM), Chloroform | Low | These solvents have low polarity and cannot participate in hydrogen bonding. They are unlikely to effectively solvate the highly polar dihydroxycoumarin structure. |

| Nonpolar | Hexane, Toluene | Very Low / Insoluble | The significant polarity mismatch between the solute and solvent will prevent effective solvation. Van der Waals forces will be insufficient to overcome the strong intermolecular hydrogen bonding in the solute's crystal lattice.[9] |

This predictive framework provides a strong starting point for solvent selection in synthesis, chromatography, and formulation development. However, for definitive quantitative data, experimental determination is essential.

Caption: Predicted interactions between this compound and different solvent classes.

Part 3: Authoritative Protocol for Experimental Solubility Determination

The "shake-flask" method is the gold standard for determining equilibrium solubility and is recommended by regulatory bodies like the World Health Organization.[10][11] This protocol provides a reliable and reproducible means of quantifying the solubility of this compound.

Principle

An excess amount of the solid compound is agitated in a chosen solvent for a prolonged period, allowing the system to reach thermodynamic equilibrium between the dissolved and undissolved solute. The saturated supernatant is then separated and its concentration is measured, which represents the equilibrium solubility.

Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (HPLC grade or higher)

-

Glass vials or flasks with screw caps (e.g., 4 mL or 20 mL)

-

Orbital shaker or rotator capable of maintaining a constant temperature

-

Temperature-controlled environment (e.g., incubator)

-

Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)

-

Syringes

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an excess amount of this compound into a series of vials. "Excess" means enough solid will remain undissolved at equilibrium. A starting point is 10-20 mg of solid per 1-2 mL of solvent. Prepare in triplicate for each solvent.

-

Pipette a precise volume of the selected organic solvent into each vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials on an orbital shaker set to a constant agitation speed (e.g., 100-200 rpm) inside a temperature-controlled incubator (e.g., 25 °C or 37 °C).[10] The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause vortexing.[10]

-

Allow the samples to equilibrate for a sufficient duration. A common timeframe is 24 to 48 hours.[11][12] To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h) until the measured concentration remains constant.

-

-

Sample Separation (Crucial Step):

-

After equilibration, let the vials stand undisturbed in the incubator for a short period (e.g., 30 minutes) to allow the excess solid to settle.

-

Carefully draw the supernatant (the clear liquid above the solid) into a syringe.

-

Attach a syringe filter to the syringe. The filter material must be chemically compatible with the organic solvent to prevent leaching of contaminants.

-

Filter the supernatant directly into a clean collection vial. This step removes any remaining undissolved microparticles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Accurately dilute the filtered saturated samples to fall within the linear range of the calibration curve.

-

Analyze the standard solutions and the diluted samples using a validated HPLC or UV-Vis method to determine the concentration.

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor. This value is the equilibrium solubility, typically expressed in mg/mL or mol/L.

-

Caption: Experimental workflow for the Shake-Flask Solubility Determination method.

Part 4: Implications for Research and Drug Development

A thorough understanding of the solubility of this compound is not merely an academic exercise; it is a critical parameter with direct practical consequences:

-

Chemical Synthesis and Purification: Choosing an appropriate solvent is paramount for reaction efficiency and product yield. For purification via recrystallization, a solvent is needed in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

Formulation Development: For a compound to be developed into an oral or injectable drug product, it must be dissolved. Solubility data guides the selection of excipients, co-solvents, or advanced formulation strategies (e.g., amorphous solid dispersions, nanoparticle engineering) required to achieve the target therapeutic concentration.

-

In Vitro Biological Screening: In early-stage research, compounds are typically dissolved in a stock solution, often using DMSO.[1] Knowing the solubility limit is crucial to prevent the compound from precipitating in the assay medium, which would lead to inaccurate and unreliable biological data.

References

-

Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents - New Journal of Chemistry (RSC Publishing). [Link]

-

Determination and correlation of solubility and solution thermodynamics of coumarin in different pure solvents | Request PDF - ResearchGate. [Link]

-

Annex 4 - World Health Organization (WHO). [Link]

-

Modeling the Solubility of Phenolic Acids in Aqueous Media at 37 °C - PMC - NIH. [Link]

-

Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling | Request PDF - ResearchGate. [Link]

-

Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing - Ingenta Connect. [Link]

-

(PDF) Studies on the solubility of phenolic compounds - ResearchGate. [Link]

-

4,7-Dihydroxycoumarin | C9H6O4 | CID 54679630 - PubChem. [Link]

-

Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline - SciELO. [Link]

-

Effect of Functional Groups on the Solubilities of Coumarin Derivatives in Supercritical Carbon Dioxide - ResearchGate. [Link]

-

Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study - MDPI. [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. [Link]

-

Design, synthesis, characterization, and improvement of water solubility of coumarin pharmaceutical cocrystal - Taylor & Francis Online. [Link]

-

Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. [Link]

-

Solubility of phenolic compounds: Significance and symbolism. [Link]

-

Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - NIH. [Link]

-

(PDF) Selected hydroxycoumarins as antioxidants in cells: Physicochemical and reactive oxygen species scavenging studies - ResearchGate. [Link]

-

Daphnetin | C9H6O4 | CID 5280569 - PubChem - NIH. [Link]

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. 4-Hydroxycoumarin | 1076-38-6 [chemicalbook.com]

- 3. 4-Hydroxycoumarin CAS#: 1076-38-6 [m.chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. 4-Hydroxycoumarin, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. researchgate.net [researchgate.net]

- 10. who.int [who.int]

- 11. scielo.br [scielo.br]

- 12. ingentaconnect.com [ingentaconnect.com]

The Core Mechanism of 4,6-Dihydroxycoumarin in Anticoagulation: A Technical Guide for Researchers

Introduction: Unraveling the Anticoagulant Action of a Key Coumarin Derivative

Coumarin and its derivatives have long been a cornerstone in the development of anticoagulant therapies. Among these, the 4-hydroxycoumarin scaffold is of particular significance, serving as the foundational structure for widely used drugs like warfarin. This technical guide provides an in-depth exploration of the mechanism of action of a specific derivative, 4,6-dihydroxycoumarin, in the context of anticoagulation. While less clinically prominent than its more complex analogues, understanding the core mechanism of this foundational molecule is crucial for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel antithrombotic agents. This guide will delve into the biochemical pathways, molecular targets, and experimental methodologies essential for studying the anticoagulant effects of this compound and related compounds. We will explore its interaction with the Vitamin K cycle, its impact on the coagulation cascade, and provide detailed protocols for assessing its activity.

The Central Tenet: Inhibition of Vitamin K Epoxide Reductase (VKOR)

The anticoagulant activity of this compound, like other 4-hydroxycoumarin derivatives, is centered on its ability to inhibit the enzyme Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1). This enzyme is a critical component of the Vitamin K cycle, a vital process for the post-translational modification of several clotting factors.

The Vitamin K Cycle: A Target for Anticoagulation

The Vitamin K cycle is a salvage pathway that regenerates the reduced form of vitamin K, vitamin K hydroquinone (KH2). KH2 is an essential cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which catalyzes the carboxylation of glutamate (Glu) residues to γ-carboxyglutamate (Gla) residues on specific proteins. This carboxylation is crucial for the biological activity of several vitamin K-dependent coagulation factors.

The cycle can be summarized in the following steps:

-

Carboxylation: In the presence of KH2, O2, and CO2, GGCX carboxylates glutamate residues on precursor proteins of clotting factors. In this process, KH2 is oxidized to vitamin K epoxide (KO).

-

Reduction of Vitamin K Epoxide: VKORC1 catalyzes the reduction of KO back to vitamin K quinone (K).

-

Reduction of Vitamin K Quinone: VKORC1, along with potentially other reductases, further reduces vitamin K quinone back to the active hydroquinone form (KH2), completing the cycle.

This compound acts as a competitive inhibitor of VKORC1, disrupting this cycle.[1] By blocking the regeneration of KH2, it creates a functional deficiency of reduced vitamin K.[2]

Impact on the Coagulation Cascade: A Domino Effect

The inhibition of the Vitamin K cycle by this compound has a profound downstream effect on the coagulation cascade. The vitamin K-dependent clotting factors, namely Factor II (Prothrombin), Factor VII, Factor IX, and Factor X, require γ-carboxylation to become biologically active.[3][4] This modification allows them to bind calcium ions and interact with phospholipid surfaces, which is essential for their role in the cascade.

By inducing a state of functional vitamin K deficiency, this compound prevents the proper carboxylation of these factors. As a result, the liver produces under-carboxylated, inactive forms of these proteins. This impairment of the coagulation cascade leads to a prolongation of clotting time, which is the basis of the anticoagulant effect.

Synthesis of this compound

For researchers who wish to synthesize this compound, a common method involves the Pechmann condensation of a phenol with a β-ketoester or malonic acid. A specific route to this compound can be achieved through the reaction of resorcinol (1,3-dihydroxybenzene) with malonic acid in the presence of a condensing agent.

A Representative Synthetic Approach:

A mixture of resorcinol and malonic acid can be heated in the presence of a dehydrating agent such as concentrated sulfuric acid or phosphorus pentoxide. The reaction proceeds through an initial acylation of the resorcinol followed by an intramolecular cyclization and dehydration to form the coumarin ring system.

More recently, biosynthesis in engineered E. coli has been demonstrated as an environmentally friendly approach to produce this compound. [3][5]

Conclusion: A Foundation for Future Anticoagulant Research

This compound serves as a fundamental model for understanding the mechanism of action of the broader class of 4-hydroxycoumarin anticoagulants. Its activity is rooted in the specific and potent inhibition of Vitamin K Epoxide Reductase, leading to a cascade of effects that ultimately impair the blood coagulation process. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the anticoagulant properties of this and other coumarin derivatives. A thorough understanding of these core principles and methodologies is indispensable for the rational design and development of next-generation antithrombotic therapies with improved efficacy and safety profiles.

References

-

Antagonists of Vitamin K—Popular Coumarin Drugs and New Synthetic and Natural Coumarin Derivatives. (2020). PMC. [Link]

-

Example Pathview graphs: (a) Graphviz view on a canonical signaling... (n.d.). ResearchGate. [Link]

-

De novo biosynthesis of this compound in Escherichia coli. (n.d.). PMC. [Link]

-

Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. (n.d.). PMC. [Link]

-

(PDF) Antagonists of Vitamin K—Popular Coumarin Drugs and New Synthetic and Natural Coumarin Derivatives. (2020). ResearchGate. [Link]

-

Vitamin K and the Vitamin K Dependent Clotting Factors. (2023). Practical-Haemostasis.com. [Link]

-

4-Hydroxycoumarins. (n.d.). Wikipedia. [Link]

-

Synthesis and pharmacological evaluations of 4-hydroxycoumarin derivatives as a new class of anti-Staphylococcus aureus agents. (2020). PubMed. [Link]

-

Coumarin derivatives. (n.d.). Wikipedia. [Link]

-

Effective Synthesis and Biological Evaluation of Dicoumarols: Preparation, Characterization, and Docking Studies. (2023). ACS Omega. [Link]

-

Vitamin K antagonist. (n.d.). Wikipedia. [Link]

-

The Effect of 3,3′-Methyle1se-Bis- (4-Hydroxycoumarin) (Dicumarol) on the Prothrombin and Coagulation Times of Blood. (1945). Cleveland Clinic Journal of Medicine. [Link]

-

Intro to DOT language. (n.d.). Large-scale Biological Network Analysis and Visualization 1.0 documentation. [Link]

-

De novo biosynthesis of this compound in Escherichia coli. (2025). RSC Publishing. [Link]

-

Design, Synthesis and Biological Evaluation of 4, 6-Coumarin Derivatives as Anti-Cancer and Apoptosis-Inducing Agents. (2022). ResearchGate. [Link]

-

Vitamin K antagonism of coumarin anticoagulation. A dehydrogenase pathway in rat liver is responsible for the antagonistic effect. (1986). PubMed. [Link]

-

Synthesis and biological evaluation of novel 4,7-dihydroxycoumarin derivatives as anticancer agents. (2019). PubMed. [Link]

-

Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. (2009). MDPI. [Link]

-

Pharmacogenomics of 4-hydroxycoumarin anticoagulants. (2006). PubMed. [Link]

-

Examples. (n.d.). graphviz 0.21 documentation. [Link]

-

De novo biosynthesis of the this compound in Escherichia coli. (2025). ResearchGate. [Link]

-

Explore biological graphs and networks using graph and Rgraphviz. (2009). Bioconductor. [Link]

-

Molecular Pathway Figure Generator. (2023). Reddit. [Link]

-

Graph Models for Biological Pathway Visualization: State of the Art and Future Challenges. (2021). Research Unit of Computer Graphics | TU Wien. [Link]

-

Dot Language (graph based diagrams). (2018). Medium. [Link]

-

The effects of 4 hydroxycoumarin anticoagulant No. 63 upon the prothrombin time in dogs and human beings. (1950). PubMed. [Link]

-

4,7-Dihydroxycoumarin. (n.d.). PubChem. [Link]

-

Drawing graphs with dot. (2015). Graphviz. [Link]

-

Prothrombin level in coumarin-treated patients. A peculiar effect observed in a one-stage system using certain substrates. (1974). PubMed. [Link]

-

The Effect of 3,3′-Methyle1se-Bis- (4-Hydroxycoumarin) (Dicumarol) on the Prothrombin and Coagulation Times of Blood. (1945). Cleveland Clinic Journal of Medicine. [Link]

-

SURVIVAL TIME OF PROTHROMBIN AND FACTORS VII, IX AND X AFTER COMPLETELY SYNTHESIS BLOCKING DOSES OF COUMARIN DERIVATIVES. (1963). R Discovery. [Link]

-

Tips for Illustrating Biological Pathways. (2023). YouTube. [Link]

-

Dot plot method| Bioinformatics. (2023). YouTube. [Link]

Sources

- 1. Vitamin K antagonist - Wikipedia [en.wikipedia.org]

- 2. 4-Hydroxycoumarins - Wikipedia [en.wikipedia.org]

- 3. De novo biosynthesis of this compound in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vitamin K Antagonists: Biochemistry, Pharmacology, and Management | Oncohema Key [oncohemakey.com]

- 5. De novo biosynthesis of this compound in Escherichia coli - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Beyond Blood Thinners: A Technical Guide to the Emerging Biological Activities of 4,6-Dihydroxycoumarin

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Foreword: While the coumarin scaffold is historically synonymous with anticoagulant therapies, a growing body of evidence reveals a far richer and more complex pharmacological profile for its hydroxylated derivatives. This technical guide moves beyond the well-trodden path of anticoagulation to explore the burgeoning, non-canonical biological activities of a specific, promising molecule: 4,6-dihydroxycoumarin. This document is intended for the discerning scientific audience—researchers, medicinal chemists, and drug development professionals—who seek to understand and harness the therapeutic potential of this versatile scaffold. Herein, we dissect the antimicrobial, antioxidant, anticancer, and anti-inflammatory properties of this compound, grounding our discussion in mechanistic insights and actionable experimental protocols.

The this compound Scaffold: A Primer

This compound is a phenolic compound belonging to the benzopyrone family. Its structure, characterized by a benzene ring fused to an α-pyrone lactone with hydroxyl groups at the 4 and 6 positions, endows it with a unique electronic and steric profile. This arrangement is pivotal to its ability to interact with a diverse array of biological targets, extending its therapeutic window far beyond the vitamin K epoxide reductase complex associated with anticoagulation. While the biosynthesis of this compound has been achieved in microbial systems like Escherichia coli, highlighting its potential for sustainable production, the exploration of its full pharmacological potential is still in its nascent stages.[1]

Antimicrobial Activity: A Renewed Line of Defense

The rise of multidrug-resistant pathogens necessitates the exploration of novel antimicrobial agents. Coumarin derivatives have demonstrated considerable promise in this arena, and while specific data for this compound is emerging, the broader class of 4-hydroxycoumarin derivatives has shown significant activity, particularly against Gram-positive bacteria.[2][3]